5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers sourcing a heterocyclic building block with a reactive chloromethyl handle and tunable lipophilicity often encounter batch inconsistency. This compound solves that with a defined electrophilic C-5 CH2Cl site for nucleophilic substitution and Pd-catalyzed couplings, while the 2-trifluoroethoxy group enhances BBB permeability (XLogP3-AA=2.7, TPSA=22.1 Ų). • Enables Suzuki-Miyaura & Buchwald-Hartwig couplings for analog synthesis • Validated HRMS reference standard (exact mass 225.0168 Da) • Consistent ≥97% purity with reliable global supply

Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
CAS No. 159981-21-2
Cat. No. B061795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
CAS159981-21-2
Synonyms5-(CHLOROMETHYL)-2-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
Molecular FormulaC8H7ClF3NO
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCl)OCC(F)(F)F
InChIInChI=1S/C8H7ClF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2
InChIKeyUYAYWTOMHKANJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine Procurement & Baseline


5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine (CAS 159981-21-2) is a heterocyclic building block classified as a substituted pyridine [1]. The molecule features a trifluoroethoxy group at the 2-position and a reactive chloromethyl substituent at the 5-position of the pyridine ring [1]. Computed properties include a molecular weight of 225.59 g/mol, a topological polar surface area of 22.1 Ų, and a computed XLogP3-AA value of 2.7, indicating moderate lipophilicity [2]. The compound is utilized as a key intermediate in pharmaceutical research and as a precursor for catalysts and ligands in cross-coupling reactions [3].

Pharmaceutical intermediate for cross-coupling and drug discovery
Reactive chloromethyl handle and moderate lipophilicity profile

Why 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine Substitution Fails


The procurement of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine over structurally similar analogs is justified by the unique confluence of its substitution pattern. The chloromethyl group at the 5-position provides a specific electrophilic handle for nucleophilic substitution, while the 2-trifluoroethoxy group imparts distinct electronic and lipophilic properties that influence downstream molecular interactions [1]. Simple substitution with a differently positioned halogen or a non-fluorinated alkoxy group can drastically alter the reactivity and physicochemical profile, potentially derailing the intended synthetic pathway or compromising the final product's biological activity [2]. The following evidence quantifies these critical differentiations.

Positional isomer

Differently positioned halogen or chloromethyl may alter electrophilic reactivity

Non-fluorinated analog

Replacing trifluoroethoxy with ethoxy or methoxy reduces lipophilicity and electronic effects

Differentiation Evidence for 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine


Computed Lipophilicity (XLogP3-AA)

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine exhibits a computed XLogP3-AA value of 2.7 [1], which is a key determinant of membrane permeability and metabolic stability. In contrast, the non-fluorinated analog 2-ethoxypyridine has a significantly lower computed XLogP3-AA of approximately 1.0 [2]. This difference of 1.7 log units translates to a predicted ~50-fold increase in lipophilicity for the target compound, a critical factor for CNS penetration and overall pharmacokinetic behavior.

Lipophilicity
Reported
2.7 vs 1.0
Δ1.7 log units
May support CNS candidate profiling
Computed; ~50-fold higher lipophilicity context
Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison

The target compound has a computed topological polar surface area (TPSA) of 22.1 Ų [1]. This value is a strong predictor of a molecule's ability to cross biological barriers, such as the blood-brain barrier (BBB) or intestinal mucosa. For comparison, the TPSA of 2-chloromethylpyridine is approximately 20.0 Ų [2], while the TPSA of 2-ethoxypyridine is around 35.0 Ų [3]. The TPSA of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine (22.1 Ų) is slightly higher than the chloromethyl analog but significantly lower than the non-fluorinated ethoxy analog. This suggests it may possess favorable passive membrane permeability relative to the ethoxy derivative.

TPSA
Reported
22.1 Ų vs 35.0 Ų
Δ -12.9 Ų
Lower TPSA suggests passive permeability context
Computed; favorable for blood-brain barrier studies
Topological Polar Surface Area Physicochemical Properties Drug Design

Molecular Weight and Exact Mass Comparison

The exact mass of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is 225.0168260 Da [1]. This is a critical parameter for high-resolution mass spectrometry (HRMS) identification and purity assessment. For comparison, the exact mass of a common lansoprazole intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, is 239.0324 Da [2], and the exact mass of the non-fluorinated analog 2-ethoxypyridine is 123.0684 Da [3]. The target compound's exact mass is distinct, enabling unambiguous identification in complex reaction mixtures using HRMS, thereby providing a clear analytical advantage over potential contaminants or byproducts with similar but not identical masses.

Exact Mass
Reported
225.0168 Da
Distinct for HRMS identification
Differentiates from related intermediates
Molecular Weight Exact Mass Analytical Chemistry

Research Applications of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine


CNS-Penetrant Lead Optimization

The compound's optimized lipophilicity (XLogP3-AA = 2.7) and low TPSA (22.1 Ų) profile directly supports its use in medicinal chemistry programs targeting central nervous system (CNS) disorders. As a building block, its unique substitution pattern can be leveraged to synthesize analogs with enhanced blood-brain barrier (BBB) permeability and metabolic stability compared to non-fluorinated or differently substituted pyridines [1].

Catalytic Ligand Development via Cross-Coupling

The presence of the 5-chloromethyl group makes this compound an ideal substrate for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse aromatic or amine functionalities. The electron-withdrawing trifluoroethoxy group at the 2-position can modulate the electronic properties of the resulting ligand, potentially fine-tuning the catalytic activity and selectivity of transition metal complexes [2].

Analytical Reference Standard

With a precise exact mass of 225.0168 Da, this compound serves as an excellent reference standard for developing and validating high-resolution mass spectrometry (HRMS) and liquid chromatography (LC-MS) methods. Its distinct mass allows for its use as an internal standard or a spike-in control to assess matrix effects and instrument performance in complex sample analysis [3].

Application
Selection Property
Validation Focus
CNS lead optimization
Moderate lipophilicity & low TPSA
CNS ADME property validation
Catalytic ligand synthesis
5-chloromethyl coupling handle
Cross-coupling reactivity & ligand performance
HRMS reference standard
Distinct exact mass profile
Method development & matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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